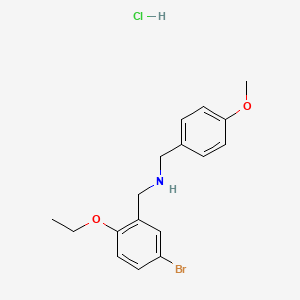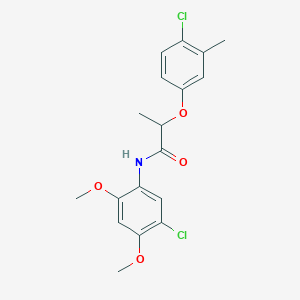![molecular formula C19H12ClN3OS B4408217 N-(5-chloro-2-pyridinyl)-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4408217.png)
N-(5-chloro-2-pyridinyl)-2-[(2-cyanophenyl)thio]benzamide
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-2-[(2-cyanophenyl)thio]benzamide, commonly known as CCT251545, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of small molecule inhibitors that target the cell cycle and DNA replication.
Wirkmechanismus
CCT251545 exerts its anti-cancer effects by inhibiting the activity of the enzyme CDC7. CDC7 is a serine/threonine kinase that plays a critical role in DNA replication and cell cycle progression. By inhibiting CDC7, CCT251545 prevents cancer cells from replicating their DNA and dividing, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CCT251545 has been shown to have a potent inhibitory effect on CDC7 activity, with an IC50 value in the low nanomolar range. In addition, CCT251545 has been shown to be selective for CDC7, with minimal activity against other kinases. In vivo studies have shown that CCT251545 can inhibit tumor growth in mouse models of breast and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CCT251545 in lab experiments is its potency and selectivity for CDC7. This makes it a useful tool for studying the role of CDC7 in cancer cell proliferation and DNA replication. However, one limitation of using CCT251545 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on CCT251545. One area of interest is the development of more potent and selective CDC7 inhibitors. In addition, further studies are needed to determine the optimal dosing and administration of CCT251545 in vivo. Finally, the potential use of CCT251545 in combination with other anti-cancer agents should be explored.
Wissenschaftliche Forschungsanwendungen
CCT251545 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, CCT251545 has been shown to induce cell cycle arrest and apoptosis in cancer cells. These findings suggest that CCT251545 may be a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2-cyanophenyl)sulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3OS/c20-14-9-10-18(22-12-14)23-19(24)15-6-2-4-8-17(15)25-16-7-3-1-5-13(16)11-21/h1-10,12H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIVKOBBTHXZQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4408136.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4408142.png)
amine hydrochloride](/img/structure/B4408147.png)

amine hydrochloride](/img/structure/B4408171.png)
![1-methyl-4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}piperazine hydrochloride](/img/structure/B4408173.png)
![2-[(4-chlorobenzyl)thio]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B4408176.png)

![1-[2-(3-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4408182.png)


![methyl 2-{[3-(allyloxy)benzoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4408209.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B4408224.png)
